An In-Depth Technical Guide to 3',5'-Difluoro-2,2-dimethylpropiophenone
An In-Depth Technical Guide to 3',5'-Difluoro-2,2-dimethylpropiophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3',5'-Difluoro-2,2-dimethylpropiophenone, a fluorinated aromatic ketone with potential applications in medicinal chemistry and drug discovery. This document moves beyond a simple data sheet to offer insights into its synthesis, characterization, and potential biological significance, grounded in established chemical principles.
Core Molecular Attributes
3',5'-Difluoro-2,2-dimethylpropiophenone, systematically named 1-(3,5-difluorophenyl)-2,2-dimethylpropan-1-one, is a synthetic organic compound. Its core structure consists of a 1,3-difluorinated phenyl ring attached to a neopentyl ketone moiety. The presence of two fluorine atoms on the aromatic ring significantly influences the molecule's electronic properties, reactivity, and metabolic stability, making it an intriguing scaffold for drug design.
| Property | Value | Source |
| Molecular Weight | 198.212 g/mol | [1] |
| Molecular Formula | C₁₁H₁₂F₂O | [1] |
| CAS Number | 898789-77-0 | [1] |
| Purity (Typical) | ≥97% (GC-FID) | [1] |
| MDL Number | MFCD03841204 | [1] |
Synthesis and Mechanistic Considerations
The most probable and industrially scalable synthetic route to 3',5'-Difluoro-2,2-dimethylpropiophenone is the Friedel-Crafts acylation of 1,3-difluorobenzene. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.
The Underlying Chemistry: Friedel-Crafts Acylation
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. The choice of acylating agent for this synthesis is pivaloyl chloride (2,2-dimethylpropanoyl chloride). The reaction is typically catalyzed by aluminum chloride (AlCl₃).
Regioselectivity in Difluorobenzene Acylation
The fluorine atoms are strongly deactivating due to their inductive electron-withdrawing effect (-I), yet they are ortho-, para-directing due to their resonance effect (+R). In 1,3-difluorobenzene, the positions ortho and para to both fluorine atoms are the most activated towards electrophilic attack. This makes the 4-position the most likely site of acylation, leading to the desired 1-(3,5-difluorophenyl) product. 1,3-Difluorobenzene is the most reactive among the difluorobenzene isomers for this type of reaction.[2]
Experimental Protocol (Generalized)
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere) is charged with a suitable solvent (e.g., dichloromethane or nitrobenzene) and the Lewis acid catalyst (e.g., anhydrous aluminum chloride).
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Addition of Reactants: 1,3-Difluorobenzene is added to the stirred suspension. Pivaloyl chloride is then added dropwise from the dropping funnel at a controlled temperature (typically 0-5 °C) to manage the exothermic reaction.
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).
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Workup: The reaction mixture is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and separates the organic and aqueous layers.
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Purification: The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield the pure 3',5'-Difluoro-2,2-dimethylpropiophenone.
Potential Applications in Drug Development
While specific biological activity data for 3',5'-Difluoro-2,2-dimethylpropiophenone is limited in the public domain, the structural motifs present in the molecule are of significant interest in medicinal chemistry.
The Role of Fluorine in Drug Design
The incorporation of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa. The difluorophenyl moiety can participate in favorable electrostatic interactions with biological targets and is less susceptible to metabolic oxidation compared to a non-fluorinated phenyl ring.
Propiophenone Scaffolds in Medicinal Chemistry
The propiophenone core is a versatile building block found in a variety of biologically active compounds. For instance, related chalcones (1,3-diaryl-2-propen-1-ones) have demonstrated a wide range of pharmacological activities, including anticancer effects.[3]
Potential as a Bioactive Scaffold
Given the known activities of related fluorinated compounds, 3',5'-Difluoro-2,2-dimethylpropiophenone could serve as a valuable starting point or intermediate for the synthesis of novel therapeutic agents. For example, analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide, which share a substituted phenylpropanamide structure, have been investigated as potent TRPV1 antagonists for the treatment of pain.[4] The 3,5-difluoro substitution pattern was found to be optimal for antagonist activity in that particular study.
Analytical Characterization
A comprehensive analytical characterization is crucial for confirming the identity and purity of 3',5'-Difluoro-2,2-dimethylpropiophenone. While specific spectra for this compound are not widely published, the expected analytical data can be predicted based on its structure.
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the nine equivalent protons of the tert-butyl group. - A multiplet in the aromatic region corresponding to the three protons on the difluorophenyl ring. The proton at the 4'-position will appear as a triplet, and the two protons at the 2' and 6' positions will appear as a doublet of doublets. |
| ¹³C NMR | - Resonances for the quaternary carbon and the methyl carbons of the tert-butyl group. - A resonance for the carbonyl carbon. - Four distinct signals in the aromatic region, with the carbons attached to fluorine showing characteristic coupling (C-F coupling). |
| ¹⁹F NMR | - A single resonance, as the two fluorine atoms are chemically equivalent. |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z = 198. - Characteristic fragmentation patterns, including the loss of the tert-butyl group and the difluorobenzoyl cation. |
| Infrared (IR) Spectroscopy | - A strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1680-1700 cm⁻¹. - C-H stretching and bending vibrations for the alkyl and aromatic groups. - C-F stretching vibrations, typically in the region of 1100-1300 cm⁻¹. |
Safety and Handling
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General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including safety goggles, gloves (e.g., nitrile), and a lab coat.
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Fire Safety: The compound is likely a combustible liquid. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., dry chemical, CO₂, or foam).
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Toxicology: While not confirmed, compounds of this class may cause skin, eye, and respiratory irritation.[4]
Conclusion
3',5'-Difluoro-2,2-dimethylpropiophenone is a fluorinated aromatic ketone with significant potential as a building block in medicinal chemistry. Its synthesis via Friedel-Crafts acylation is a well-established and scalable method. The presence of the 3,5-difluorophenyl moiety makes it an attractive scaffold for the development of novel therapeutic agents with enhanced metabolic stability and target-binding properties. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.
References
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Rieke Metals. 1-(3,5-Difluoro-phenyl)-2,2-dimethyl-propan-1-one. [Link]
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PMC - NIH. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. [Link]
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BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
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Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
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PubMed. Discovery of 2-(3,5-difluoro-4-methylsulfonaminophenyl)propanamides as potent TRPV1 antagonists. [Link]
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NJ.gov. DIMETHYLPROPANE HAZARD SUMMARY. [Link]
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